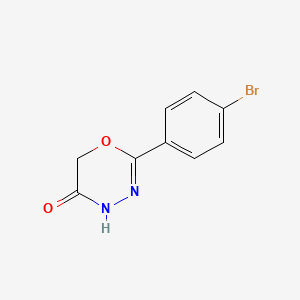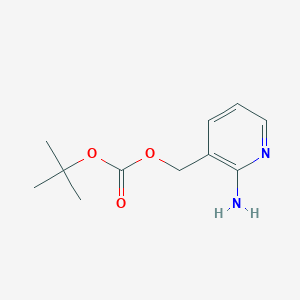![molecular formula C9H18Cl2N4 B1384086 1-[2-(1H-吡唑-1-基)乙基]哌嗪二盐酸盐 CAS No. 2059988-07-5](/img/structure/B1384086.png)
1-[2-(1H-吡唑-1-基)乙基]哌嗪二盐酸盐
描述
1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its molecular formula C9H18Cl2N4 and a molecular weight of 253.17 g/mol . This compound is known for its stability and reactivity, making it a valuable building block in chemical synthesis.
科学研究应用
1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
安全和危害
生化分析
Biochemical Properties
1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in neurotransmission . Additionally, it can bind to proteins like albumin, affecting their function and stability. The interactions between 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride and these biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions, which contribute to its biochemical activity.
Cellular Effects
1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride has been observed to influence various cellular processes. It can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation . This compound also affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and apoptosis. Furthermore, 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride involves its binding interactions with biomolecules. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors or other signaling proteins. Changes in gene expression are mediated through the modulation of transcription factor activity, which can be influenced by the compound’s binding to DNA or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride can change over time. This compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of active or inactive metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound’s impact on metabolic pathways can influence overall cellular function and energy homeostasis.
Transport and Distribution
Within cells and tissues, 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride is transported and distributed through various mechanisms. It can interact with transporters, such as organic cation transporters, facilitating its uptake and distribution . Binding proteins, like albumin, can also affect the compound’s localization and accumulation in specific tissues. These interactions influence the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride can affect its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In these compartments, it can interact with specific biomolecules, influencing processes like gene expression and energy production. The localization of 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride is crucial for its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride typically involves the reaction of piperazine with 1-(2-bromoethyl)pyrazole under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反应分析
Types of Reactions
1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of various substituted pyrazoles.
作用机制
The mechanism of action of 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and the structure of the compound being studied.
相似化合物的比较
1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride can be compared with other similar compounds such as:
2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-Phenyl-2-(1H-pyrazol-1-yl)ethylamine dihydrochloride: Contains a phenyl group instead of a piperazine ring.
The presence of different functional groups and ring structures can influence their biological activity and chemical behavior .
属性
IUPAC Name |
1-(2-pyrazol-1-ylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-2-11-13(5-1)9-8-12-6-3-10-4-7-12;;/h1-2,5,10H,3-4,6-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGMPGOOUMIWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)







![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride](/img/structure/B1384020.png)



![2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384024.png)
![(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B1384025.png)
